Neopentyl benzenesulfonate
Overview
Description
Neopentyl benzenesulfonate is a chemical compound with the molecular formula C11H16O3S . It is also known by other names such as 2,2-dimethylpropyl benzenesulfonate, Benzenesulfonic Acid Neopentyl Ester, and Neopentylbenzenesulfonate .
Synthesis Analysis
The synthesis of Neopentyl benzenesulfonate has been reported in the literature . For instance, a regioregular head-to-tail (HT)-type polythiophene was synthesized by the deprotonative nickel-catalyzed cross-coupling polymerization of 2-chlorothiophene bearing a neopentyl benzenesulfonate group at the 3-position .Molecular Structure Analysis
The molecular weight of Neopentyl benzenesulfonate is 228.31 g/mol . The IUPAC name for this compound is 2,2-dimethylpropyl benzenesulfonate . The InChI and Canonical SMILES representations provide more details about its molecular structure .Chemical Reactions Analysis
The reactions of neopentyl radicals in an oxidizing environment have been studied . For instance, unimolecular dissociation of a neopentyl radical to isobutene and methyl radical is competitive with the neopentyl association with O2 .Physical And Chemical Properties Analysis
Neopentyl benzenesulfonate has a molecular weight of 228.31 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 51.8 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .Scientific Research Applications
Transition Metal-Catalyzed Cross-Coupling Reactions
Neopentyl benzenesulfonates are used in nickel-catalyzed cross-coupling reactions with methyl and primary alkylmagnesium bromides. This results in the production of alkylarenes in good yields, indicating the potential of alkyloxysulfonyl groups as alternatives to halides and triflates in certain reactions (Cho et al., 2005).
Synthesis of Unsymmetrical Terphenyls
Sequential transition metal-catalyzed cross-coupling reactions of neopentyl bromobenzenesulfonates with arylboronic acids and arylmagnesium bromides have been utilized for preparing unsymmetrical terphenyl derivatives. This demonstrates the utility of biphenylsulfonates in these reactions, offering a route for the synthesis of complex organic compounds (Cho et al., 2004).
Synthesis of Aromatic Compounds
Neopentyl arenesulfonates are involved in nickel 0-catalyzed cross-coupling reactions with aryl Grignard reagents, leading to high yields of aromatic compounds. This highlights their role as electrophilic aryl group sources in metal-catalyzed cross-coupling reactions (Cho et al., 2003).
Hydrogenolysis of Arenesulfonates
Neopentyl arenesulfonates undergo hydrogenolysis in the presence of secondary alkylmagnesium chlorides and nickel catalysts. This process represents an efficient method for removing sulfur-containing groups from aromatic compounds (Kim et al., 2007).
Nucleophilic Substitution Reactions
Neopentyl chloromethanesulfonate reacts with benzonaphthyridines through vicarious nucleophilic substitution and annelation pathways. This is key in understanding the behavior of carbanions in such reactions (Bachowska, 2002).
Stability in Drug Candidates
The benzenesulfonate salt of a novel anti-MRSA carbapenem antibiotic, which is stable and nonhygroscopic, highlights the potential of neopentyl benzenesulfonates in pharmaceuticals. This stability is crucial for long-term storage of such compounds (Antonucci et al., 2002).
Future Directions
Neopentyl benzenesulfonate and related compounds have potential applications in various fields. For instance, BASF plans to supply Neopentyl Glycol from Zhanjiang to KHUA, which is planning to build a 100KT/a production plant for high-end powder coatings resins . This partnership will help to meet the growing demand for eco-friendly powder coatings in China and the wider Asia Pacific region .
properties
IUPAC Name |
2,2-dimethylpropyl benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIQNCSAQGGKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338118 | |
Record name | Neopentyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentyl benzenesulfonate | |
CAS RN |
75620-67-6 | |
Record name | Neopentyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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